BMS-690154
CAS No.:
Cat. No.: VC20735387
Molecular Formula: C23H25N4O9P
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25N4O9P |
|---|---|
| Appearance | Solid powder |
Introduction
Chemical Structure and Pharmacological Profile
BMS-690514 belongs to the synthetic organic compound class, with the IUPAC name (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f] triazin-5-yl]methyl]piperidin-3-ol . Its molecular structure includes a pyrrolo-triazine core linked to a piperidine moiety, enabling interactions with ATP-binding pockets of targeted kinases.
Key Pharmacological Characteristics
| Target | Inhibition Profile | Role in Cancer |
|---|---|---|
| EGFR | IC₅₀ < 100 nM | Proliferation, metastasis |
| HER2 | IC₅₀ < 100 nM | Tumor growth, survival |
| HER4 | IC₅₀ < 100 nM | Resistance to anti-EGFR therapy |
| VEGFR1 | IC₅₀ < 100 nM | Angiogenesis |
| VEGFR2 | IC₅₀ < 100 nM | Vascular permeability |
| VEGFR3 | IC₅₀ < 100 nM | Lymphangiogenesis |
This broad-spectrum inhibition differentiates BMS-690514 from single-target inhibitors like erlotinib or gefitinib, which primarily target EGFR .
Preclinical Efficacy
BMS-690514 demonstrated robust antitumor activity in in vitro and in vivo models:
In Vitro Activity
-
Lung, colon, gastric, and breast cancer cell lines: Proliferation inhibited at nanomolar concentrations, particularly in EGFR-mutant or HER2-amplified models .
-
VEGFR blockade: Reduced endothelial cell migration and tubule formation, critical for angiogenesis .
In Vivo Models
-
Xenograft studies: Tumor regression observed in NSCLC, breast, and gastric cancer models dependent on EGFR/HER2 or VEGF signaling .
-
Combination regimens: Synergistic effects with chemotherapy or other targeted agents in preclinical settings .
Clinical Development: Phase I and Phase I-IIa Trials
Phase I Study in Japanese Patients (NCT00516451)
| Parameter | 100 mg | 200 mg |
|---|---|---|
| Patients (n) | 3 | 6 |
| Dose-Limiting Toxicity (DLT) | None | None |
| Grade ≥2 Diarrhea | 3 (100%) | 4 (67%) |
| Cmax (ng/mL) | 1,240 ± 240 | 2,340 ± 520 |
| AUC (TAU, ng·h/mL) | 8,700 ± 1,200 | 15,800 ± 3,400 |
-
Safety: Diarrhea (grade ≥2 in 7/9 patients) emerged as the principal adverse event (AE), managed with loperamide and dose interruptions .
-
Pharmacokinetics: Rapid absorption (Tmax = 3h), dose-proportional exposure up to 200 mg, and minimal drug accumulation (accumulation index: 1.12–1.25) .
Cohort A: Erlotinib-Naïve NSCLC
| Endpoint | Result |
|---|---|
| Disease Control (>4 months) | 43.3% (26/62) |
| Objective Response Rate | 3.3% (2/62) |
Cohort B: Erlotinib-Resistant NSCLC
| Endpoint | Result |
|---|---|
| Disease Control (>4 months) | 22.6% (7/31) |
| Objective Response Rate | 3.2% (1/31) |
-
Biomarker Correlation: Patients with EGFR mutations (including T790M) achieved higher disease control rates (70% vs. 29% in wild-type EGFR) .
-
Pharmacodynamic Modulation: Inhibition of EGFR and VEGFR signaling pathways observed via biomarker analysis .
| Adverse Event | Grade ≥2 Incidence | Management |
|---|---|---|
| Diarrhea | 67–100% (dose-dependent) | Loperamide, hydration, dose interruptions |
| Acneiform Rash | 22–32% | Topical antibiotics, steroids |
| Anemia | <5% | Transfusions, erythropoietin |
| Fatigue | 10–15% | Dose reduction, supportive care |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume